1H-indazole-5-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGBUDLHOOROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971556 | |
| Record name | 2H-Indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561700-61-6, 61700-61-6 | |
| Record name | 2H-Indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 1h Indazole 5 Carboxylic Acid and Its Derivatives
Classical and Contemporary Synthetic Routes to the 1H-Indazole Core
The construction of the indazole nucleus is a foundational step in the synthesis of 1H-indazole-5-carboxylic acid. A variety of methods, ranging from classical cyclization reactions to modern palladium-catalyzed approaches, have been developed to achieve this.
Cyclization Reactions for Indazole Nucleus Formation
Cyclization reactions represent a traditional and widely employed strategy for the formation of the indazole ring system. These methods typically involve the formation of the N-N bond and subsequent ring closure.
One classical approach involves the diazotization of ortho-alkylanilines, followed by cyclization. nih.gov For instance, the diazotization-cyclization of o-alkynylanilines has been successfully used to obtain 3-substituted 1H-indazoles. chemicalbook.com Another common method is the reductive cyclization of 2-nitrobenzaldehydes. Condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid in the presence of ammonium (B1175870) formate, followed by reductive cyclization, yields indazole derivatives. chemicalbook.com
A notable one-pot synthesis involves the reaction of 2-haloacetophenones with methyl hydrazine (B178648), catalyzed by copper oxide, which proceeds through amination and subsequent intramolecular dehydration-cyclization. chemicalbook.com Additionally, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol provides a direct route to 3-aminoindazole. chemicalbook.com
More recent developments include N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This method allows for the selective synthesis of various indazole tautomers, including 1H-indazoles. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org
Table 1: Examples of Cyclization Reactions for Indazole Synthesis
| Starting Material | Reagents/Conditions | Product | Reference |
| o-Alkynylanilines | Diazotization, Cyclization | 3-Substituted 1H-indazoles | chemicalbook.com |
| 2-Nitrobenzaldehyde | Malonic acid, Ammonium formate, Reductive cyclization | Indazole derivatives | chemicalbook.com |
| 2-Haloacetophenones | Methyl hydrazine, CuO, K2CO3 | 1H-Indazole | chemicalbook.com |
| 2-Fluorobenzonitrile | Hydrazine hydrate, n-butanol, reflux | 3-Aminoindazole | chemicalbook.com |
| 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2, room temperature | 1H-, 2H-, and 3H-indazoles | organic-chemistry.org |
Palladium-Catalyzed Approaches for Indazole Synthesis
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency and broad substrate scope. These methods often involve the formation of C-N bonds through cross-coupling reactions.
A significant approach is the palladium-catalyzed intramolecular amination of aryl halides. The cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones can be achieved using a palladium catalyst, such as Pd(dba)2, in combination with a chelating phosphine (B1218219) ligand like rac-BINAP, DPEphos, or dppf, and a base such as Cs2CO3 or K3PO4. acs.org The use of preformed hydrazones has been shown to lead to better yields and milder reaction conditions. acs.org
Another strategy involves the palladium-catalyzed reaction of 2-bromobenzaldehydes with arylhydrazines. acs.org This reaction is believed to proceed through an intermolecular catalytic arylation of the NH fragment of the arylhydrazine. acs.org Furthermore, palladium-catalyzed oxidative alkenylation of indazole derivatives has been developed for the selective C3- and C7-monoalkenylation of the indazole core. nih.gov
The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, has also been employed for the synthesis of a series of indazole derivatives from readily available starting materials. rsc.org Additionally, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org
Table 2: Palladium-Catalyzed Reactions for Indazole Synthesis
| Starting Material | Catalyst/Ligand/Base | Product | Reference |
| Arylhydrazones of 2-bromoaldehydes/acetophenones | Pd(dba)2 / rac-BINAP, DPEphos, or dppf / Cs2CO3 or K3PO4 | 1-Aryl-1H-indazoles | acs.org |
| 2-Bromobenzaldehyde and Phenylhydrazine | Palladium catalyst / K3PO4 | 1-Phenyl-1H-indazole | acs.org |
| (1H)- and (2H)-indazole derivatives | Pd(OAc)2 / Ag2CO3 (oxidant) | C3-monoalkenylated indazoles | nih.gov |
| 2-Bromobenzonitriles | Palladium catalyst | 3-Aminoindazoles | organic-chemistry.org |
One-Step Synthesis Methods for 1H-Indazole Derivatives
The development of one-step synthetic methods for 1H-indazole derivatives is highly desirable for improving efficiency and reducing waste. Several such methods have been reported.
A metal-free, one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions. organic-chemistry.org Another approach involves a [3 + 2] annulation of arynes with hydrazones. organic-chemistry.org This method can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones to produce a variety of indazoles. organic-chemistry.org
A method for preparing 1H-indazole derivatives involves the diazotization and cyclization of a compound with a reduced nitro group in the presence of nitrite. google.com This synthesis route is noted for being short and having a high yield, making it suitable for industrial production. google.com
Regioselective Synthesis of 1H-Indazole vs. 2H-Indazole Isomers
A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity of N-substitution, leading to either the 1H- or 2H-indazole isomer. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgd-nb.info
Several strategies have been developed to achieve regioselective synthesis. The use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyl or nitrile compounds can lead to the regioselective synthesis of 1H-indazoles. beilstein-journals.orgnih.gov
The choice of reaction conditions, such as the base and solvent, plays a crucial role in determining the N-1/N-2 ratio. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for N-1 selective indazole alkylation. beilstein-journals.orgnih.gov The steric and electronic properties of substituents on the indazole ring also influence the regioselectivity. For example, C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me have shown excellent N-2 regioselectivity. beilstein-journals.orgnih.gov
Thermodynamic equilibration can also be exploited to favor the formation of the more stable N-1 substituted product. beilstein-journals.orgd-nb.info For example, regioselective N-alkylation has been achieved through an equilibration process using appropriate α-halo carbonyl electrophiles. beilstein-journals.orgd-nb.info Similarly, N-1 substituted indazoles have been obtained through thermodynamic equilibration using β-halo ester electrophiles in the presence of DMF. beilstein-journals.orgd-nb.info
Targeted Synthesis of this compound
The synthesis of this compound requires the specific introduction of a carboxylic acid group at the C-5 position of the indazole ring.
Introduction of Carboxylic Acid Functionality at the C-5 Position
One approach to synthesize a fluorine-containing indazole pharmaceutical intermediate, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, starts from 2,3-difluorobenzoic acid. researchgate.net The synthesis involves a sequence of reactions including bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and finally oxidation to introduce the carboxylic acid group. researchgate.net
Another reported synthesis involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives via a diazotization reaction. sioc-journal.cn While this method targets the 3-position, similar principles could potentially be adapted for C-5 functionalization.
A direct carboxylation method for a related compound, 5-bromoindazole, involves heating it with anhydrous potassium carbonate in an autoclave under a carbon dioxide atmosphere to yield 5-bromo-1H-indazole-3-carboxylic acid. guidechem.com This suggests that direct carboxylation at the 5-position of an appropriately substituted indazole precursor might be a viable strategy.
Furthermore, the synthesis of 5-bromo-1H-indazole-3-carboxylic acid has been achieved by the bromination of indazole-3-carboxylic acid in glacial acetic acid. chemicalbook.com This indicates that electrophilic substitution on a pre-formed indazole-carboxylic acid can be a route to functionalized derivatives, which could be applicable to the synthesis of this compound.
Synthesis of Specific Substituted this compound Derivatives
The functionalization of the this compound scaffold is a key strategy in medicinal chemistry to develop novel therapeutic agents. The synthesis of derivatives often involves modifications at the N-1 and N-2 positions of the indazole ring, as well as transformations of the carboxylic acid group.
A common approach involves the nucleophilic substitution reactions on halo esters by the anionic form of 1H-indazole, which is typically generated in situ using a base. nih.gov This reaction generally yields a mixture of N-1 and N-2 isomers, with the N-1 isomer being the predominant product. nih.gov The ester derivatives can then be hydrolyzed under basic conditions to furnish the corresponding indazole carboxylic acids. nih.gov
For instance, the synthesis of 1-(tert-butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid, a pharmaceutical intermediate, has been achieved from 2,3‐difluorobenzoic acid through a multi-step sequence involving bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and finally, oxidation. researchgate.net
Another class of derivatives, 1H-indazole-3-carboxamides, has been synthesized by coupling various substituted aryl or aliphatic amines with 1H-indazole-3-carboxylic acid. derpharmachemica.com This method highlights the versatility of the indazole carboxylic acid moiety in forming amide bonds, a common feature in many biologically active molecules.
The table below summarizes the synthesis of various indazole ester derivatives, showcasing the reaction conditions and the resulting isomer ratios.
| Reagents (X(CH₂)nCO₂R) | Base/Solvent | Time (h) | Total Yield (%) | Isomer Ratio (N-1:N-2) |
|---|---|---|---|---|
| BrCH₂CO₂Et | K₂CO₃/DMF | 12 | 81 | 80:20 |
| Br(CH₂)₂CO₂Et | K₂CO₃/DMF | 24 | 75 | 75:25 |
| Br(CH₂)₃CO₂Et | K₂CO₃/DMF | 24 | 85 | 60:40 |
| Br(CH₂)₄CO₂Et | K₂CO₃/DMF | 24 | 70 | 65:35 |
| Br(CH₂)₅CO₂Et | K₂CO₃/DMF | 48 | 68 | 70:30 |
Green Chemistry Approaches in 1H-Indazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazole derivatives to develop more environmentally benign and sustainable processes. nih.gov These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing energy-efficient methods.
One notable green strategy is the use of electrochemical synthesis. An electrochemical method for synthesizing 1H-indazoles via an intramolecular N(sp²)–H/N(sp³)–H coupling reaction has been developed. rsc.orgrsc.org This transition-metal-free cyclization occurs at room temperature and uses commercially available ammonia (B1221849) as the nitrogen source, offering a practical and environmentally friendly alternative to traditional metal-catalyzed methods. nih.govrsc.org
The use of natural and reusable catalysts is another key aspect of green indazole synthesis. For example, bioactive 1H-indazoles have been synthesized from 2-substituted aromatic aldehydes and hydrazine hydrate using lemon peel powder as a green and efficient natural catalyst under ultrasonic irradiation. researchgate.net Similarly, bleaching earth clay, known for its shape selectivity and thermal stability, has been used as a catalyst in the synthesis of related pyrazole (B372694) derivatives, highlighting its potential for indazole synthesis as well. acgpubs.org
Alternative solvents and reaction conditions are also central to green synthetic protocols. Polyethylene glycol (PEG)-400 has been employed as a green reaction solvent for the synthesis of indeno-pyrazole derivatives. acgpubs.org Furthermore, an eco-friendly grinding protocol using ammonium chloride as a mild acid in ethanol (B145695) has been demonstrated for the synthesis of 1-H-indazole derivatives, offering high yields in shorter reaction times. samipubco.com
Metal-free synthesis provides another avenue for greener chemistry. A method for synthesizing 1H-indazoles by reacting N-tosylhydrazones with nitroaromatic compounds proceeds without transition-metal catalysts, presenting an environmentally benign option. nih.gov Additionally, the use of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as an oxidant enables a metal-free, mild, and efficient synthesis of 1H-indazoles from arylhydrazones. nih.gov
The table below provides a comparative overview of different green chemistry approaches for indazole synthesis.
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Intramolecular N-H/N-H coupling; Transition-metal-free | Room temperature, uses ammonia as nitrogen source, broad substrate scope. | rsc.orgrsc.org |
| Natural Catalyst | Use of lemon peel powder with ultrasonic irradiation | Good yields, utilizes a natural and renewable catalyst. | researchgate.net |
| Grinding Protocol | Uses ammonium chloride in ethanol under grinding conditions | Mild, high yield, short reaction times, eco-friendly. | samipubco.com |
| Metal-Free Synthesis | Reaction of N-tosylhydrazones with nitroaromatics | Environmentally benign alternative to metal-catalyzed methods. | nih.gov |
| Alternative Solvent | Use of Polyethylene glycol (PEG)-400 | 'Green' solvent, environmentally benign. | acgpubs.org |
Derivatization and Functionalization Strategies of 1h Indazole 5 Carboxylic Acid
Esterification and Amidation Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position of the 1H-indazole ring is a prime target for chemical modification through esterification and amidation reactions. These transformations are fundamental in creating a diverse library of compounds with varied biological activities and properties.
Esterification:
Esterification of 1H-indazole-5-carboxylic acid is a common strategy to enhance lipophilicity and cell membrane permeability. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. For instance, the synthesis of methyl 1H-indazole-5-carboxylate is a key step in the development of various pharmaceutical intermediates. This methyl ester derivative serves as a versatile building block for further functionalization. chemimpex.com Researchers have utilized this compound in the synthesis of potential anti-inflammatory and anticancer agents. chemimpex.com
| Reactant | Reagent/Catalyst | Product | Application |
| This compound | Methanol, Acid Catalyst | Methyl 1H-indazole-5-carboxylate | Pharmaceutical Intermediate chemimpex.com |
| This compound | Various Alcohols | Corresponding Esters | Modulation of physicochemical properties |
Amidation:
Amidation, the formation of an amide bond, is another critical derivatization strategy for this compound. This reaction is extensively used to synthesize compounds with a wide range of biological targets. The amide bond can be formed by reacting the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent.
A notable application of this strategy is in the development of potent and selective monoamine oxidase B (MAO-B) inhibitors. acs.orgnih.gov By performing an amide coupling reaction between this compound and various substituted anilines, a series of indazole-5-carboxamides have been synthesized. acs.org For example, N-(3,4-Dichlorophenyl)-1H-indazole-5-carboxamide has been identified as a highly potent and selective MAO-B inhibitor. acs.org This highlights the importance of the carboxamide linkage in interacting with the enzyme's active site.
Furthermore, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been synthesized and evaluated as inhibitors of tyrosine threonine kinase (TTK), demonstrating the broad therapeutic potential of this class of compounds. nih.gov
| Amine Reactant | Resulting Amide | Therapeutic Target |
| Substituted Anilines | Indazole-5-carboxamides | Monoamine Oxidase B (MAO-B) acs.orgnih.gov |
| 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) acs.org |
| Various Heterocyclic Amines | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Tyrosine Threonine Kinase (TTK) nih.gov |
Introduction of Diverse Functional Groups on the Indazole Ring System
Beyond modifications at the carboxylic acid, the indazole ring itself provides opportunities for introducing a variety of functional groups, which can significantly influence the molecule's biological activity and selectivity.
The benzene (B151609) portion of the indazole ring is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. The position of substitution is directed by the existing groups on the ring. For instance, nitration of the indazole ring can be achieved, which introduces a nitro group that can subsequently be reduced to an amino group, providing a handle for further derivatization. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of EAS on substituted benzene rings would apply. The carboxylic acid group is a deactivating, meta-directing group, which would influence the position of incoming electrophiles.
An example of substitution on the indazole ring is the synthesis of 5-bromo-1H-indazole-3-carboxylic acid from indazole-3-carboxylic acid using bromine in glacial acetic acid. chemicalbook.com This indicates that halogenation, a common EAS reaction, is a feasible strategy for functionalizing the indazole core.
Alkylation at the nitrogen atoms of the pyrazole (B372694) ring (N-1 and N-2 positions) is a crucial strategy for modifying the properties of indazole derivatives. Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity can be a synthetic challenge. nih.govnih.gov The ratio of N-1 to N-2 isomers is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used. nih.gov
For instance, in the context of developing MAO-B inhibitors, N-methylation of an indazole-5-carboxamide derivative was explored. nih.gov The synthesis of N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated significantly increased potency compared to its unmethylated counterpart. nih.gov
Studies on the regioselective N-alkylation of the 1H-indazole scaffold have shown that the choice of base and solvent plays a critical role. For example, the use of cesium carbonate in dioxane for the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with tosylates resulted in N-1 substituted products. nih.gov In contrast, a Mitsunobu reaction with triphenylphosphine and DEAD (diethyl azodicarboxylate) in THF led to the formation of N-2 substituted products. nih.gov
| Reaction Type | Reagents | Position of Substitution |
| N-Alkylation | Alkyl halides, Base (e.g., Cs2CO3), Solvent (e.g., Dioxane) | Primarily N-1 nih.gov |
| Mitsunobu Reaction | Triphenylphosphine, DEAD, Alcohol | Primarily N-2 nih.gov |
Prodrug Design Strategies Utilizing this compound Scaffolds
Prodrug design is a valuable strategy in pharmaceutical research to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism.
The primary goal of designing a prodrug is to create a transient chemical modification of a biologically active compound to alter its pharmacokinetic or pharmaceutical properties. nih.gov Once administered, the prodrug is converted to the active parent drug through enzymatic or chemical transformation in the body. mdpi.com Key rationales for employing a prodrug approach include:
Improving Solubility: Poor aqueous solubility can limit the administration routes and bioavailability of a drug. Prodrugs can be designed with more polar moieties to enhance water solubility.
Enhancing Permeability: To be absorbed orally, a drug must pass through the lipid membranes of the gastrointestinal tract. Prodrugs can be made more lipophilic to improve membrane permeability. mdpi.com
Increasing Metabolic Stability: Modifying metabolically labile functional groups can protect the drug from premature metabolism, thereby increasing its half-life and bioavailability.
Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are predominantly located in the target tissue, leading to localized drug delivery and reduced systemic side effects.
Ester and Amide Linkages: The carboxylic acid group of this compound can be esterified or amidated to form prodrugs. nih.govebrary.net These ester or amide prodrugs can mask the polar carboxylic acid, thereby increasing lipophilicity and enhancing membrane permeability. ebrary.net In the body, these linkages can be cleaved by esterases or amidases to release the active carboxylic acid-containing drug.
Amide and Urea Linkers in Biologically Active Indazoles: Docking studies of certain indazole derivatives have shown that amide or urea linkers can form crucial hydrogen bonds with target enzymes. nih.gov This suggests that while these linkers are part of the active pharmacophore in some cases, they can also be designed to be cleavable in a prodrug strategy.
| Linker Type | Pro-moiety Attachment Site | Rationale for Use |
| Ester | Carboxylic Acid | Increase lipophilicity, enhance permeability ebrary.net |
| Amide | Carboxylic Acid | Increase lipophilicity, enhance permeability, potential for targeted cleavage |
| Amide/Urea | N-1 or N-2 Position | Modulate biological activity, potential for prodrug design nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques for 1h Indazole 5 Carboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1H-indazole-5-carboxylic acid in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.
The ¹H-NMR spectrum of this compound provides distinct signals for each unique proton in the molecule. The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton on the indazole nitrogen (N–H) also appears as a broad signal. Protons attached to the aromatic rings resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (e.g., singlet, doublet) of these aromatic protons are dictated by their position on the bicyclic ring system and their relationship to neighboring protons.
¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton. nih.gov The carboxyl carbon (–COOH) gives a characteristic signal in the downfield region of the spectrum, generally between 165 and 185 δ. libretexts.org The carbon atoms of the indazole ring system appear in the aromatic region (approximately 110-140 ppm). nih.gov The chemical shifts of these carbons are influenced by the electronic effects of the nitrogen atoms and the carboxylic acid substituent. nih.gov For instance, carbons adjacent to nitrogen atoms or the carboxyl group will have distinct chemical shifts compared to others in the ring system. nih.govresearchgate.net
Detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C-NMR spectra allows for the precise assignment of each atom within the molecular structure. rsc.orgmdpi.com
Table 1: Representative NMR Chemical Shifts for Indazole-Carboxylic Acid Scaffolds
| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH ) | > 12 | Often a broad singlet, position is concentration and solvent dependent. libretexts.org |
| ¹H | Indazole N-H | Variable, often broad | Position can vary depending on solvent and concentration. |
| ¹H | Aromatic C-H | 7.0 - 8.5 | Specific shifts and coupling patterns depend on substitution. |
| ¹³C | C arboxylic Acid (-C OOH) | 165 - 185 | Downfield signal characteristic of carboxyl carbons. libretexts.org |
| ¹³C | Aromatic C | 110 - 140 | Chemical shifts are influenced by heteroatoms and substituents. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and probing intermolecular interactions, such as hydrogen bonding. echemi.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad absorption band for the O–H stretch, which typically spans from 2500 to 3300 cm⁻¹. libretexts.org This significant broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which form dimeric structures in the solid state. libretexts.orgechemi.com Another prominent absorption is the C=O (carbonyl) stretching vibration, which appears as a strong, sharp band between 1690 and 1760 cm⁻¹. libretexts.orglumenlearning.com Its exact position can be influenced by conjugation with the aromatic ring system. libretexts.org
Other important vibrations include the N–H stretch of the indazole ring, typically found in the 3200-3500 cm⁻¹ region, and C–H stretches from the aromatic ring, which appear just above 3000 cm⁻¹. uc.edu Vibrations corresponding to the C=C and C=N bonds of the aromatic heterocyclic system are observed in the 1400-1600 cm⁻¹ fingerprint region. uc.edu The presence and characteristics of these bands collectively confirm the molecular structure.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| O–H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C–H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |
| C–O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₈H₆N₂O₂, corresponding to a molecular weight of approximately 162.15 g/mol . bldpharm.comsigmaaldrich.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺).
Due to the stability of the fused aromatic ring system, the molecular ion peak for this compound is expected to be prominent. libretexts.org When subjected to ionization energy, the molecule fragments in a predictable manner. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (–OH) and the loss of the entire carboxyl group (–COOH). libretexts.orgyoutube.com
These fragmentation events lead to characteristic peaks in the mass spectrum:
[M-17]⁺: Corresponds to the loss of the –OH group, forming an acylium ion.
[M-45]⁺: Corresponds to the loss of the –COOH group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 162 | [C₈H₆N₂O₂]⁺ | Molecular Ion (M⁺) |
| 145 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 117 | [M-COOH]⁺ | Loss of the carboxylic acid group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction studies on indazole carboxylic acids and their derivatives reveal detailed information about their solid-state architecture. nih.gov For this compound, such an analysis would confirm the planarity of the fused bicyclic indazole ring system. A key feature observed in the crystal structures of many carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the –COOH groups of two neighboring molecules. mdpi.com This O–H···O hydrogen bonding is a dominant interaction that governs the packing of the molecules in the crystal lattice. nih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonds, C–H···π, π···π Stacking)
Hydrogen Bonding
Hydrogen bonds represent the most significant directional interactions in the crystal structures of indazole carboxylic acids. The presence of both hydrogen bond donors (N-H from the indazole ring and O-H from the carboxylic acid) and acceptors (the pyridine-type nitrogen of the indazole and the carbonyl and hydroxyl oxygens of the carboxylic acid) allows for the formation of diverse and stable hydrogen-bonding motifs.
O–H···O Interactions: A prevalent motif, characteristic of carboxylic acids, is the formation of centrosymmetric dimers through a pair of O–H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This interaction has been observed in the crystal structure of derivatives such as 1-Methyl-1H-indazole-3-carboxylic acid, where molecules form inversion dimers. nih.gov
O–H···N Interactions: In derivatives like indazol-2-yl-acetic acid, the supramolecular structure is defined by O–H···N1 intermolecular hydrogen bonds, where the carboxylic acid proton interacts with the nitrogen atom of the indazole ring of a neighboring molecule. nih.gov
N–H···O/N–H···N Interactions: The N-H group of the indazole ring is also a key participant in hydrogen bonding. Studies on metal-organic frameworks incorporating indazole-5-carboxylic acid have highlighted the ability of the N-H group, along with the carboxylate group, to engage in inter-framework hydrogen bonding.
C–H···O Interactions: Weaker C–H···O hydrogen bonds also contribute to the stability of the crystal lattice. For instance, such an interaction is observed in the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, further linking the primary hydrogen-bonded dimers. nih.gov
These varied hydrogen bonds often work in concert to form extended chains, sheets, or three-dimensional networks.
| Compound | Donor-H···Acceptor | Interaction Type | Reference |
|---|---|---|---|
| 1-Methyl-1H-indazole-3-carboxylic acid | O–H···O | Forms inversion dimers between carboxyl groups. | nih.gov |
| 1-Methyl-1H-indazole-3-carboxylic acid | C–H···O | Contributes to the overall crystal packing. | nih.gov |
| Indazol-2-yl-acetic acid | O–H···N1 | Key interaction forming the supramolecular architecture. | nih.gov |
| This compound (in MOFs) | N-H···O | Contributes to inter-framework stability. |
π···π Stacking and C–H···π Interactions
The aromatic nature of the indazole nucleus makes it highly conducive to participating in π-stacking and C–H···π interactions. These forces, while weaker than hydrogen bonds, are fundamental in stabilizing the crystal structures of indazole derivatives, often by linking the primary hydrogen-bonded motifs into higher-dimensional arrays. researchgate.netmdpi.com
π···π Stacking: This interaction involves the face-to-face or offset stacking of the aromatic rings of adjacent indazole moieties. In coordination polymers constructed from the isomeric 1H-indazole-6-carboxylic acid, π···π stacking interactions between the indazole rings of neighboring chains play a crucial role in stabilizing the crystal lattice and forming layered supramolecular structures. researchgate.net
The interplay of these weaker interactions is vital for the precise arrangement of molecules in the crystal, influencing the material's physical properties.
| Compound Family | Interaction Type | Description | Reference |
|---|---|---|---|
| Coordination Polymers of 1H-Indazole-6-carboxylic acid | π···π Stacking | Occurs between adjacent indazole rings, contributing to the formation of supramolecular layers. | researchgate.net |
| Coordination Polymers of 1H-Indazole-6-carboxylic acid | C–H···π | Observed as part of the forces stabilizing the overall crystal structure. | researchgate.netmdpi.com |
| General Indazole Derivatives | π···π Stacking | The aromatic indazole ring system facilitates π-stacking interactions. | |
| General Indazole Derivatives | Amide-π Stacked | Observed in specific derivatives, contributing to ligand binding. | nih.gov |
Computational Chemistry and Molecular Modeling of 1h Indazole 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of indazole derivatives.
The first and most crucial step in computational analysis is determining the most stable three-dimensional structure of the molecule through geometry optimization. For compounds similar to 1H-indazole-5-carboxylic acid, DFT methods, particularly using the B3LYP hybrid functional combined with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed. nih.govnih.govnih.gov This process calculates the lowest energy state of the molecule, revealing its most probable conformation. Studies on related pyrazole-carboxylic acid and indole-carboxylic acid structures show that the resulting optimized geometry is often planar or near-planar, with the constituent atoms lying within the same geometric plane. nih.govmdpi.com This planarity is stabilized by the conjugated π-systems of the heterocyclic rings. nih.gov This optimized structure serves as the foundation for all subsequent computational property predictions.
The electronic properties of a molecule are key to understanding its reactivity and stability. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. semanticscholar.orgwuxibiology.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com For instance, a DFT study on novel indazole derivatives calculated these parameters to understand their physicochemical properties. nih.gov
Table 1: Examples of Calculated Electronic Properties for Indazole Derivatives using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |
|---|---|---|---|---|---|
| 1-Butyl-1H-indazole-3-carboxamide (Derivative) | -6.13 | -1.45 | 4.68 | B3LYP/6-311+ | nih.gov |
| Imidazole (B134444) Derivative | -6.29 | -1.81 | 4.48 | B3LYP/6-311+G(d,P) | irjweb.com |
| Hydantoic Acid Derivative 1 | -0.31 | -0.17 | 0.14 | DFT Calculation | semanticscholar.org |
| Hydantoic Acid Derivative 5 | -0.29 | -0.19 | 0.10 | DFT Calculation | semanticscholar.org |
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the optimized geometry. The vibrational frequencies and intensities of different functional groups are predicted, aiding in the assignment of experimental IR bands. For example, in a study of a related methoxy-indole-carboxylic acid, DFT was used to assign the N–H stretching vibration (predicted at 3373 cm⁻¹, observed at 3342 cm⁻¹) and the C=O stretching vibration of the carboxylic acid group (predicted at 1687 cm⁻¹, observed at 1676 cm⁻¹). mdpi.com
Time-Dependent DFT (TD-DFT): To understand the photoluminescent properties, TD-DFT calculations are performed. This method predicts the electronic transitions between molecular orbitals. For coordination polymers involving 1H-indazole-6-carboxylic acid, TD-DFT calculations confirmed that the observed luminescence was due to ligand-centered π-π* electronic transitions. mdpi.com This demonstrates the ability of the indazole moiety to be the primary contributor to the emission properties of its related complexes. mdpi.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Studies
Molecular Dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. escholarship.org These simulations are invaluable for studying the conformational stability of this compound and its derivatives, especially when interacting with other molecules like biological macromolecules. tandfonline.com
By simulating the molecule in a specific environment (e.g., in water or bound to a protein's active site), researchers can assess its flexibility and stability. researchgate.nettandfonline.com For instance, MD simulations of novel indazole-sulfonamides bound to protein kinases demonstrated the stability of the ligand-protein complex over the simulation period. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the ligand's atoms during the simulation indicates whether it remains stably bound in the active site. researchgate.netmdpi.com These studies are crucial for evaluating how a molecule like this compound might behave in a dynamic biological system. tandfonline.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Docking studies involving indazole derivatives have been performed to predict their binding affinity and interactions with various protein targets. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a "docking score" or binding energy, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net
These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. researchgate.net For example, docking studies on novel indazole derivatives against a renal cancer-related protein (PDB ID: 6FEW) helped identify the compounds with the highest binding energies. nih.gov Similarly, other studies have used docking to evaluate indazole analogs as potential inhibitors for targets like the cyclooxygenase-2 (COX-2) enzyme. researchgate.net
Table 2: Examples of Molecular Docking Studies on Indazole Derivatives
| Indazole Derivative | Protein Target (PDB ID) | Calculated Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3-Carboxamide Indazole Derivative (8v) | Renal Cancer Receptor (6FEW) | -9.11 | Not Specified | nih.gov |
| 3-Carboxamide Indazole Derivative (8w) | Renal Cancer Receptor (6FEW) | -8.91 | Not Specified | nih.gov |
| 3-Arylindazole Derivative (3j) | Anticancer Target (2ZCS) | -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |
| 3-Arylindazole Derivative (3c) | Anticancer Target (2ZCS) | -6.80 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 receptor (p53 protein) | -359.20 | GLN72, HIS73 |
Note: The data presented is for various indazole derivatives to exemplify the application and outcomes of molecular docking studies in this chemical class.
Assessment of Binding Energies
The binding energy of a ligand, such as this compound, to a protein is a measure of the strength of their interaction. A lower, more negative binding energy value typically indicates a more stable and favorable interaction. This energy is a composite of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which is a proxy for the binding energy.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the protein-ligand complex. MD simulations model the movement of atoms in the system over time, allowing for the calculation of more accurate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods account for the conformational changes and solvent effects that are crucial for a realistic assessment of binding affinity.
While specific data tables for this compound are scarce, research on related indazole derivatives provides a framework for understanding its potential binding characteristics. For instance, studies on 5-aminoindazole (B92378) scaffolds have shown their ability to form key hydrogen bonds with the hinge region of protein kinases, a critical interaction for inhibitory activity nih.gov. The indazole core itself is recognized as a valuable pharmacophore in the development of kinase inhibitors researchgate.net.
The binding affinity of indazole derivatives is often modulated by the nature and position of substituents on the indazole ring. For example, the addition of different functional groups can enhance interactions with specific amino acid residues in the binding pocket, leading to improved potency and selectivity.
To illustrate the type of data generated in such studies, the following interactive table presents hypothetical binding energy data for this compound and a series of its derivatives against a generic protein kinase. This demonstrates how computational methods can be used to compare the binding affinities of related compounds.
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA) (kcal/mol) | Key Interacting Residues |
| This compound | -6.5 | -45.2 | Hinge Region, Catalytic Lysine |
| Derivative A (Amide substitution) | -7.8 | -55.8 | Hinge Region, DFG Motif |
| Derivative B (Aryl substitution) | -8.2 | -62.1 | Hinge Region, Hydrophobic Pocket |
| Derivative C (Alkyl substitution) | -7.1 | -50.5 | Hinge Region, Gatekeeper Residue |
This table is illustrative and does not represent experimentally verified data for this compound.
Biological and Medicinal Chemistry Research Applications of 1h Indazole 5 Carboxylic Acid Derivatives Pre Clinical Focus
Role as a Privileged Scaffold and Lead Compound in Drug Discovery Research
The indazole nucleus is widely regarded as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term describes a molecular framework that is able to bind to multiple biological targets with high affinity, making it a rich source for developing new drugs. mdpi.com The versatility of the indazole ring, combined with the reactive handle provided by the carboxylic acid group at the 5-position, makes 1H-indazole-5-carboxylic acid an essential building block in the synthesis of diverse and biologically active molecules. chemimpex.com
As a lead compound, this compound and its simple derivatives provide a robust starting point for optimization campaigns. chemimpex.comchemimpex.com Medicinal chemists can systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. The stability of the indazole ring and its capacity for functionalization at various positions allow for the exploration of a wide chemical space to identify novel drug candidates for a multitude of diseases, including cancer and inflammatory conditions. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies have been crucial in optimizing their therapeutic potential.
Impact of Substituent Modifications on Biological Activity
Modifying the substituents on the indazole ring system has a profound impact on the biological activity of the resulting compounds. The carboxylic acid group at the 5-position is a key feature, enhancing reactivity and providing a crucial anchor point for interactions with biological targets. chemimpex.com However, its bioisosteric replacement by groups like inverse amides or carbamates has been shown in some cases to be detrimental to inhibitory activity, highlighting the importance of this specific functionality for certain enzymes like cPLA2α and FAAH. tandfonline.com
Research into kinase inhibitors has provided detailed insights into how substitutions affect potency. For instance, in the development of inhibitors for the mitotic kinase TTK, an acetamido moiety at the 5-position of the indazole core was found to be a key structural feature for potent inhibition. nih.gov Similarly, in another study, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling was explored to increase interactions with kinase targets. mdpi.com The nature and position of halogen substituents, such as fluorine, on these aromatic rings also significantly influence anti-proliferative activity. mdpi.com
Table 1: Impact of Substituent Modifications on Kinase Inhibition
| Compound Class | Target Kinase(s) | Key Substituent(s) at Position 5 | Observed Effect |
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | TTK | Acetamido moiety | Essential for potent inhibition nih.gov |
| 3,5-disubstituted indazole derivatives | Various cancer cell lines | Substituted aromatic rings | Allows for exploration of kinase interactions mdpi.com |
| 1H-indazole-based derivatives | FGFR1-3 | Varied substituents | Inhibition in the micromolar range nih.gov |
| 1H-indazole amide derivatives | ERK1/2 | Varied amide functionalities | Nanomolar enzymatic and micromolar cellular activity nih.gov |
Positional Isomerism and Activity Modulation
The specific placement of functional groups on the indazole ring, known as positional isomerism, plays a critical role in modulating biological activity. Studies comparing analogues with substituents at different positions on the benzene (B151609) portion of the indazole scaffold have revealed significant differences in potency and selectivity.
For example, in the development of allosteric CCR4 antagonists, it was found that while the C4 position could tolerate larger methoxy- or hydroxyl-containing groups, only small groups were tolerated at the C5, C6, or C7 positions. acs.org Notably, analogues with substituents at the C6 position were generally preferred over those at the C5 position, indicating a clear positional preference for optimal antagonist activity. acs.org Similarly, SAR analysis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov This demonstrates that even subtle shifts in substituent placement can lead to substantial changes in how the molecule interacts with its biological target. The greater thermodynamic stability of the 1H-indazole tautomer compared to the 2H-indazole form also influences the outcomes of synthetic reactions and the ultimate biological profile of the derivatives. nih.govnih.gov
Investigational Therapeutic Areas (Pre-clinical Research)
Derivatives of this compound are being actively investigated in a number of preclinical therapeutic areas, primarily due to the scaffold's wide range of biological activities. nih.govnih.gov
Anti-inflammatory Research
The 1H-indazole scaffold is a promising framework for the development of novel anti-inflammatory agents. chemimpex.comnih.gov Preclinical studies have shown that indazole and its derivatives can significantly inhibit inflammation in animal models. nih.gov The mechanism of action is believed to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.gov
Derivatives of indazole-5-carboxylic acid have been specifically investigated as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), two enzymes that play important roles in inflammatory processes. tandfonline.com Inhibition of these enzymes can reduce the production of pro-inflammatory lipid mediators and terminate the analgesic activity of endocannabinoids, respectively, making them attractive targets for new anti-inflammatory treatments. tandfonline.com
Anti-cancer Research (e.g., kinase inhibitors, selective estrogen receptor degraders)
The development of anti-cancer agents is one of the most significant applications for this compound derivatives. chemimpex.comchemimpex.comrsc.org The scaffold is present in numerous small molecule kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. nih.govnih.gov
Kinase Inhibitors: Preclinical research has identified 1H-indazole-5-carboxamide derivatives as potent, single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK), a key protein in cell cycle regulation. nih.gov Other indazole-based compounds have been developed as multi-kinase inhibitors, targeting receptors like c-Kit, PDGFRβ, and FLT3. nih.gov Furthermore, derivatives have shown potent activity against epidermal growth factor receptor (EGFR), fibroblast growth factor receptors (FGFRs), and extracellular signal-regulated kinases (ERK1/2), which are implicated in various cancers, including non-small cell lung cancer. nih.gov
Table 2: Preclinical Activity of Selected 1H-Indazole-Based Kinase Inhibitors
| Compound Type | Target Kinase | Potency (IC50) | Reference |
| 1H-indazole derivative | EGFR T790M | 5.3 nM | nih.gov |
| 1H-indazole derivative | EGFR | 8.3 nM | nih.gov |
| 3-(5'-Substituted)-Benzimidazole-5-(...)-1H-indazole | FGFR1 | 2.0 ± 0.4 µM | nih.gov |
| 3-(5'-Substituted)-Benzimidazole-5-(...)-1H-indazole | FGFR2 | 0.8 ± 0.3 µM | nih.gov |
| 1H-indazole amide derivative | ERK1/2 | 9.3 ± 3.2 nM | nih.gov |
| CFI-400936 (indazole carboxamide) | TTK | 3.6 nM | nih.gov |
Selective Estrogen Receptor Degraders (SERDs): The indazole scaffold has also been utilized to create orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov SERDs are a class of drugs that not only block the estrogen receptor (ER) but also promote its degradation, offering a powerful strategy against ER-positive breast cancers, especially those that have developed resistance to other endocrine therapies. nih.govnih.gov In preclinical studies, an optimized 1H-indazole derivative was identified as a highly efficient degrader of ER-α with an IC50 value of 0.7 nM. This compound demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov
Neurodegenerative Disease Research (e.g., targeting oxidative stress, neuroinflammation)
Derivatives of this compound are subjects of preclinical research for potential applications in neurodegenerative diseases. frontiersin.org Conditions such as Alzheimer's, Parkinson's, and Huntington's disease often involve complex pathological processes, including oxidative stress and neuroinflammation, which represent potential therapeutic targets. nih.govmdpi.com Research into indazole analogues suggests their potential in addressing neurological problems. researchgate.net The core structure of indazole is considered a valuable scaffold in medicinal chemistry for developing compounds that target neurological disorders. chemimpex.com
One area of investigation involves the modulation of specific biological targets implicated in neurodegeneration. For instance, compounds that modulate the sphingosine-1-phosphate receptor 5 (S1P5), which is highly expressed on oligodendrocytes in the central nervous system, are being explored for treating conditions like Alzheimer's disease and multiple sclerosis. nih.gov The rationale is that modulating S1P5 may offer neuroprotective benefits. nih.gov Additionally, oxidative stress is a known factor in the pathogenesis of several neurodegenerative diseases, and molecules with antioxidant properties are a focus of therapeutic research. nih.govmdpi.com While direct studies on this compound targeting oxidative stress in neurodegeneration are emerging, the broader class of indazole derivatives is recognized for its diverse pharmacological potential, which extends to conditions affecting the central nervous system. researchgate.netmedchemexpress.cn
Anti-protozoal and Antimicrobial Research
The indazole nucleus is a key structural motif in the development of agents targeting infectious diseases. researchgate.net Derivatives of this compound have been investigated for their potential efficacy against various pathogens, including protozoa and bacteria. nih.gov The versatility of the indazole scaffold allows for the synthesis of a wide range of compounds with diverse biological activities. researchgate.netnih.gov
In the realm of anti-protozoal research, indazole-containing compounds have shown promise. researchgate.netresearchgate.net For example, certain derivatives have been noted for their potential activity against parasitic diseases. researchgate.net The structural similarities of indazoles to endogenous biomolecules like purine (B94841) bases may facilitate their interaction with biological targets within these organisms. researchgate.net
In antimicrobial research, various indazole derivatives have been synthesized and evaluated. Studies have demonstrated that compounds incorporating the indazole skeleton can exhibit both antibacterial and antifungal properties. nih.govresearchgate.net For instance, some 2,3-diphenyl-2H-indazole derivatives containing carboxylic acid groups have demonstrated in vitro activity against Candida albicans and Candida glabrata. nih.gov Other research has focused on synthesizing new imidazole (B134444) derivatives, a related heterocyclic structure, which have shown activity against bacterial species like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The development of potent inhibitors for enzymes essential to bacterial survival, such as metallo-β-lactamases (MBLs), is another strategy. Derivatives of 1H-imidazole-2-carboxylic acid have been optimized to act as MBL inhibitors, potentially reversing carbapenem (B1253116) resistance in Gram-negative bacteria. nih.gov
Anti-HIV Research
The indazole scaffold is a recognized pharmacophore in the discovery of novel anti-HIV agents. nih.govresearchgate.net Numerous derivatives have been synthesized and tested for their ability to inhibit various stages of the HIV replication cycle. researchgate.net
One approach has focused on developing inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govmdpi.com A novel tetrahydroindazolylbenzamide derivative was synthesized and shown to inhibit HIV proliferation with an EC50 of 2.77 μM and low cytotoxicity. nih.gov Further mechanistic studies indicated that this compound acts as a late reverse transcription inhibitor, blocking viral replication before the integration of viral DNA into the host cell genome. nih.gov
Another strategy involves targeting the viral entry process. The HIV envelope glycoprotein (B1211001) gp41, which mediates the fusion of the viral and host cell membranes, is a promising target for developing new inhibitors. nih.gov Although a series of 2-Alkylthio-1-benzylimidazole-5-carboxylic acid derivatives designed to target gp41 did not show anti-HIV activity in cell cultures, this line of research highlights the ongoing efforts to explore different mechanisms of action. nih.gov The indazole moiety is also found in compounds designed as inhibitors of heat-shock protein 90 (Hsp90), which has been identified as a therapeutic target in HIV infection. nih.gov
Table 1: Selected Anti-HIV Activity of an Indazole Derivative
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Tetrahydroindazolylbenzamide derivative | Late Reverse Transcription | 2.77 | 118.7 | 68 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data sourced from a study on a novel tetrahydroindazolylbenzamide derivative. nih.gov
Identification and Characterization of Biological Targets and Mechanisms of Action (In Vitro/Cellular Studies)
Understanding the specific molecular interactions of this compound derivatives is crucial for drug discovery. In vitro and cellular studies are employed to identify biological targets and elucidate the mechanisms through which these compounds exert their effects. chemimpex.com
Enzyme Inhibition Studies
Derivatives of indazole have been widely studied as inhibitors of various enzymes. nih.govchemimpex.com These studies are fundamental to understanding their therapeutic potential in areas such as oncology and infectious diseases. derpharmachemica.comtandfonline.com
For example, indazole derivatives have been identified as multi-kinase inhibitors, targeting enzymes like c-Kit, PDGFRβ, and FLT3. nih.gov Other research has focused on their ability to inhibit epidermal growth factor receptor (EGFR) kinase and extracellular signal-regulated kinase (ERK1/2). nih.gov In the context of antimicrobial research, derivatives of the related 1H-imidazole-2-carboxylic acid have been developed as potent inhibitors of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance to bacteria. nih.gov The inhibitory activity of these compounds is often evaluated using in vitro enzymatic assays, which determine the concentration required to inhibit 50% of the enzyme's activity (IC50).
Table 2: Examples of Enzyme Inhibition by Indazole Derivatives
| Derivative Class | Target Enzyme(s) | Reported Activity (IC50) |
|---|---|---|
| 1H-Indazole Amide Derivatives | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM |
| 1H-Indazole Derivatives | EGFR T790M / EGFR Kinases | 5.3 nM / 8.3 nM |
| 1H-Imidazole-2-carboxylic Acid Derivatives | Metallo-β-lactamases (VIMs) | Potent inhibition observed |
Data compiled from various studies on indazole and related heterocyclic derivatives. nih.govnih.gov
Receptor Interaction Studies
Indazole-based compounds have been designed and evaluated for their ability to interact with various G-protein-coupled receptors (GPCRs) and ligand-gated ion channels. These interactions are key to their potential pharmacological effects.
One notable area of research has been the development of potent and selective 5-hydroxytryptamine (5-HT3) receptor antagonists based on the indazole nucleus. nih.gov Alterations to the aromatic nucleus of existing compounds led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov Another significant target is the CC-chemokine receptor 4 (CCR4), which is involved in inflammatory responses. A series of indazole arylsulfonamides were found to act as allosteric antagonists of the CCR4 receptor, binding to an intracellular site distinct from the natural ligand binding site. acs.org
Protein Binding Studies (e.g., HSP90AB1, EEF1A1)
Identifying the specific proteins to which a compound binds is a critical step in understanding its mechanism of action. nih.gov Affinity purification and mass spectrometry are powerful tools for these investigations.
A prominent example is the study of gamendazole (B1674601), an orally active indazole carboxylic acid derivative. nih.gov Using a biotinylated form of gamendazole for affinity purification from testis and cancer cells, two specific binding targets were identified: Heat shock protein 90-alpha (cytosolic), class B member 1 (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1). nih.gov Further in vitro studies confirmed that gamendazole binds to purified yeast homologues of both HSP90AB1 and EEF1A1. nih.gov The binding to HSP90 resulted in the inhibition of its chaperone function, leading to the degradation of HSP90-dependent client proteins. nih.gov This research identified gamendazole as a new class of selective HSP90 inhibitor. nih.gov
Broader studies have also explored the binding characteristics of indazole derivatives. The interaction between 3-phenyl-1H-indazole and several important proteins, including human serum albumin (HSA) and catalase, was investigated using isothermal titration calorimetry (ITC) and spectroscopy. nih.gov These studies provide fundamental data on the binding affinity and thermodynamics of such interactions, which is essential for the development of novel inhibitors. nih.gov
Table 3: Identified Protein Targets of Indazole Derivatives
| Indazole Derivative | Protein Target(s) | Method of Identification | Functional Consequence |
|---|---|---|---|
| Gamendazole | HSP90AB1, EEF1A1 | Affinity Purification, Mass Spectrometry, Western Blot | Inhibition of HSP90 chaperone activity, degradation of client proteins |
| 3-phenyl-1H-indazole | Catalase, Human Serum Albumin (HSA), FTO protein, Pepsin | Isothermal Titration Calorimetry (ITC), Spectroscopy | Characterization of binding affinity and thermodynamics |
Information sourced from preclinical in vitro studies. nih.govnih.gov
Advanced Research Areas and Future Directions
1H-Indazole-5-carboxylic Acid in Material Science Research
The rigid, heterocyclic structure of this compound, combined with its carboxylic acid functionality, makes it an excellent candidate for the synthesis of novel materials with tailored properties. Its applications are particularly notable in the development of Metal-Organic Frameworks (MOFs), with potential uses in polymers and dyes also being explored.
Metal-Organic Frameworks (MOFs):
This compound has been successfully utilized as an organic linker in the solvothermal synthesis of novel zinc-based multifunctional MOFs. researchgate.netacs.org These materials are created by combining metal ions or clusters with organic ligands to form highly porous, crystalline structures. fraunhofer.de The resulting MOFs exhibit fascinating properties, including:
Luminescent Properties: MOFs synthesized with this compound and bipyridine-like linkers have demonstrated intriguing luminescent behaviors, such as luminescence thermometry and long-lasting phosphorescence. researchgate.netacs.org
Structural Flexibility and Porosity Modulation: These MOFs can possess isoreticular 2-fold interpenetrated three-dimensional structures. This structural feature provides flexibility and allows for the modulation of the framework's porosity, which can be confirmed by CO2 sorption measurements. researchgate.netacs.org
The ability to fine-tune the pore size and chemical environment within these MOFs opens up possibilities for applications in gas storage, separation, and sensing. fraunhofer.de
| Feature | Description | Reference |
| MOF Type | Zinc-based multifunctional metal-organic frameworks | researchgate.netacs.org |
| Synthesis Method | Soft solvothermal routes | researchgate.netacs.org |
| Organic Linkers | This compound and bipyridine-like linkers | researchgate.netacs.org |
| Key Properties | Luminescence thermometry, long-lasting phosphorescence, structural flexibility, tunable porosity | researchgate.netacs.org |
| Potential Applications | Gas storage, separation, chemical sensing | fraunhofer.de |
Polymers and Dyes:
While detailed research is still emerging, this compound is being explored for its potential in creating novel polymers and dyes. chemimpex.com Its rigid structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. In the field of dyes, the indazole core can act as a chromophore, and the carboxylic acid group provides a site for attachment to fabrics or other materials. Further research in these areas is anticipated to unlock new applications.
Applications in Agrochemical Research and Formulation
The indazole scaffold is a recognized pharmacophore in medicinal chemistry and is increasingly being investigated for its potential in agrochemical applications. chemimpex.comchemimpex.com this compound and its derivatives are being explored for the development of new, more effective, and environmentally friendly pesticides and herbicides. chemimpex.com
Research in this area has shown that indazole derivatives can exhibit significant herbicidal properties. For instance, a series of 1H-imidazole-5-carboxylic acid derivatives have been patented for their use as plant-growth regulators, fungicides, and herbicides. epo.org While this patent focuses on the broader class of imidazole-carboxylic acids, it highlights the potential of related heterocyclic structures in agrochemical development. The development of such compounds is a continuous effort to address the challenges of weed and pest control in agriculture. epo.org
Use as a Standard in Analytical Chemistry Techniques
In analytical chemistry, particularly in chromatographic techniques, the availability of high-purity reference standards is crucial for accurate quantification and identification of substances. nih.gov this compound is commercially available in high purity (typically ≥96% by HPLC), making it suitable for use as a reference standard in analytical methods. chemimpex.comsigmaaldrich.comsigmaaldrich.comfishersci.comsigmaaldrich.comsigmaaldrich.com
Its primary application as a standard is in the quality control and analysis of its own synthesis and in the development of pharmaceuticals and other products where it is used as an intermediate. chemimpex.com While specific applications as an internal standard for the analysis of other compounds are not widely documented, its stability and well-characterized properties make it a reliable benchmark in High-Performance Liquid Chromatography (HPLC) and other analytical techniques. shimadzu.comsemanticscholar.org
Emerging Methodologies in Indazole Research
The growing importance of indazoles in various scientific fields has spurred the development of novel and more efficient synthetic methodologies. benthamdirect.comingentaconnect.comsamipubco.com Traditional methods for synthesizing 1H-indazoles often required harsh conditions, such as the use of strong acids or bases and high temperatures. google.comjustia.com More recent approaches have focused on milder, more efficient, and environmentally friendly "green" synthesis strategies. bibliomed.orgacs.org
Key emerging methodologies include:
Catalyst-Based Approaches: The use of transition-metal and acid/base catalysts has significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com These methods often allow for the construction of a wide range of indazole derivatives under milder reaction conditions.
Green Chemistry Approaches: Researchers are increasingly exploring the use of environmentally benign solvents, such as PEG-400, and natural catalysts, like lemon peel powder, to synthesize indazoles. bibliomed.orgacs.org These methods aim to reduce the environmental impact of chemical synthesis.
Novel Reaction Pathways: New synthetic routes, such as the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates via diazotization, are providing more efficient and concise pathways to 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn Other innovative methods include the 1,3-dipolar cycloaddition of nitrile imines to benzyne (B1209423) and Diels-Alder reactions. samipubco.com
These advancements in synthetic chemistry are making indazole derivatives, including this compound, more accessible for research and development across various disciplines. researchgate.netnih.govchemicalbook.comnih.govmdpi.comnih.govnih.gov
Q & A
Q. What are the key structural features of 1H-indazole-5-carboxylic acid that make it suitable for coordination chemistry?
The molecule contains a carboxylic acid group (-COOH) and an indazole ring system. The carboxylic group acts as a deprotonated carboxylate ligand, enabling diverse coordination modes with metal ions (e.g., monodentate or bridging). The indazole nitrogen atoms (N1 and N2) can also participate in coordination, as seen in Zn-based MOFs where the ligand binds via two nitrogen atoms and one oxygen atom from the carboxylate group . These features allow flexibility in designing metal-organic frameworks (MOFs) with tunable porosity and luminescence properties.
Q. What spectroscopic and analytical techniques are commonly used to characterize this compound and its derivatives?
Key methods include:
- Single-crystal X-ray diffraction (SCXRD) to resolve coordination modes and framework topology .
- Photoluminescence (PL) spectroscopy to study emission properties, with excitation wavelengths (e.g., 320–325 nm) and temperature-dependent measurements (10–300 K) to analyze thermometric behavior .
- FTIR spectroscopy to confirm carboxylate binding modes (e.g., symmetric/asymmetric stretching frequencies).
- Gas sorption analysis (e.g., CO₂ adsorption isotherms) to evaluate porosity .
Advanced Research Questions
Q. How does the coordination flexibility of this compound influence the design of multifunctional MOFs?
The ligand’s ability to adopt multiple coordination modes (e.g., µ₂- or µ₃-bridging) enables the formation of interpenetrated 3D frameworks. For example, in {[Zn(5-inca)(pbptz)₀.₅]·1.5DMF}ₙ, the ligand bridges Zn²⁺ ions, creating a flexible structure with tunable CO₂ sorption capacities (0.5–1.2 mmol/g at 1 bar) . This flexibility also facilitates dual functionality, such as combining luminescence with gas adsorption, by pairing the ligand with bipyridine-like spacers (e.g., 4,4′-bipyridine) .
Q. What methodological approaches resolve discrepancies between computational and experimental luminescence data in MOFs?
- Time-dependent density functional theory (TD-DFT) calculations model electronic transitions (e.g., HOMO → LUMO) and predict emission spectra. For example, TD-DFT accurately reproduced experimental peaks at 398 nm and 451 nm in Zn-based MOFs .
- Low-temperature PL measurements (e.g., 10 K) reduce thermal vibrations, enhancing emission intensity and revealing weaker bands (e.g., 625 nm) attributed to ligand-ligand charge transfer (LLCT) .
Q. How can synthetic conditions be optimized to achieve interpenetrated MOFs with controlled porosity?
- Solvothermal synthesis using DMF/water mixtures at 85–100°C promotes slow crystallization, favoring interpenetration .
- Ligand ratio adjustments : Increasing the bipyridine linker (e.g., pbptz) relative to this compound reduces interpenetration, enhancing CO₂ uptake .
- Post-synthetic activation (e.g., solvent exchange with acetone) removes guest molecules, stabilizing the porous framework .
Q. What strategies mitigate non-radiative energy loss in luminescent MOFs based on this compound?
- Low-temperature measurements (10–150 K) suppress C-H vibrational quenching, increasing emission intensity by up to 300% .
- Rigidifying the framework via π-stacking interactions between aromatic ligands reduces structural flexibility and energy dissipation .
Data Contradiction Analysis
Q. Why do CO₂ sorption capacities vary across studies of this compound-based MOFs?
Discrepancies arise from differences in:
- Framework interpenetration : Interpenetrated structures (e.g., {[Zn(5-inca)(4,4-bipy)₀.₅]·DMF}ₙ) exhibit lower surface areas (~250 m²/g) compared to non-interpenetrated analogs .
- Activation protocols : Incomplete solvent removal can block pores, reducing sorption capacity.
- Measurement conditions : Temperature and pressure ranges (e.g., 0–1 bar vs. higher pressures) significantly impact reported values .
Methodological Recommendations
- For luminescence studies, combine experimental PL with TD-DFT to validate emission mechanisms .
- Use dynamic CO₂ sorption measurements to assess framework flexibility and hysteresis effects .
- Employ SCXRD and gas sorption isotherms synergistically to correlate structural features with functional performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
